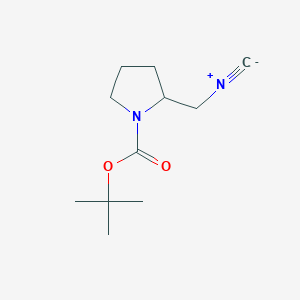

Tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the 1-position and an isocyanomethyl substituent (-CH2NC) at the 2-position. The isocyanomethyl group is highly reactive, making this compound valuable in multicomponent reactions (e.g., Ugi reactions) and as a precursor in medicinal chemistry for synthesizing peptidomimetics or heterocycles . Its Boc group enhances solubility and stability during synthetic processes.

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9H,5-8H2,1-3H3 |

InChI Key |

RHJWPRSOYYDGJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Alkylation with Phase Transfer Catalysts

A patent by EP3015456A1 outlines a method for alkylating pyrrolidine-2-carboxylate intermediates. The protocol involves activating the hydroxyl group of a pyrrolidine precursor (e.g., 1-tert-butyl-5-methyl-2-acetamino pentanedioate) with strong bases (e.g., LHMDS, n-BuLi) at low temperatures (-78°C). Subsequent reaction with alkylating reagents (e.g., formic pivalic anhydride) in the presence of phase transfer catalysts (e.g., quaternary ammonium salts) yields alkylated products.

Example Reaction :

Direct Alkylation with Isocyanomethyl Reagents

The compound can be synthesized via direct alkylation of tert-butyl pyrrolidine-1-carboxylate derivatives with isocyanomethyl halides. However, this method is less common due to the instability of isocyanomethyl halides.

Isocyanide Formation via Dehydration of Formamides

Dehydration Using Triflic Anhydride

A method adapted from Thieme Connect involves converting formamide precursors to isocyanides. For tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate, the formamide intermediate is treated with triflic anhydride (Tf2O) and a base (e.g., DIPEA) to induce dehydration.

Typical Procedure :

- Substrate : tert-butyl 2-(formamidomethyl)pyrrolidine-1-carboxylate

- Reagent : Tf2O (1.2 equiv), DIPEA (2.5 equiv)

- Solvent : CH2Cl2, 0°C to room temperature

- Yield : 70–85%

Protection/Deprotection Strategies

Boc Protection of Pyrrolidine Intermediates

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the pyrrolidine nitrogen. A representative procedure from Organic Syntheses uses Boc-anhydride and DMAP in tert-butanol:

Example :

Deprotection and Functionalization

Deprotection of intermediates is achieved using trifluoroacetic acid (TFA) or hydrazine hydrate. For instance, hydrazine-mediated removal of phthalimide protecting groups is reported in ChemicalBook:

Example :

- Substrate : tert-butyl (2S)-2-[(1,3-dioxoisoindolin-2-yl)oxymethyl]pyrrolidine-1-carboxylate

- Reagent : Hydrazine hydrate (3 equiv)

- Conditions : CH2Cl2, 18–25°C, 1 hour

- Yield : Quantitative

Stereochemical Considerations

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis ensures enantiomeric purity. Patent EP3015456A1 highlights the use of (S)-prolinol derivatives to achieve >90% enantiomeric excess (ee). For example:

- Catalyst : (S)-1-Boc-2-(cyanomethyl)pyrrolidine

- Substrate : 1-tert-butyl-5-methyl-2-acetamino pentanedioate

- ee : 95%

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Base-Mediated Alkylation | n-BuLi, alkylating agents | 80–90% | High regioselectivity | Low-temperature requirements |

| Formamide Dehydration | Tf2O, DIPEA | 70–85% | Mild conditions | Sensitivity to moisture |

| Silver-Catalyzed | AgBF4, TMSCN | 60–75% | Broad substrate scope | Limited scalability |

Critical Challenges and Solutions

- Racemization : Alkylation at the pyrrolidine 2-position can lead to racemization. Using bulky bases (e.g., LHMDS) and low temperatures (-78°C) mitigates this issue.

- Isocyanide Stability : Isocyanides are prone to hydrolysis. Anhydrous conditions and inert atmospheres (N2 or Ar) are essential.

Industrial-Scale Considerations

Patent EP3015456A1 emphasizes cost-effective raw materials (e.g., L-glutamic acid derivatives) and mild reaction conditions (25–30°C) for large-scale production. Phase transfer catalysts (e.g., polyethylene glycol) enhance reaction rates without requiring expensive metals.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the isocyanomethyl group, often using reagents like sodium azide or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or amines in dichloromethane.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol.

Substitution: The major products are substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Reactivity

Tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate can be synthesized through various methods involving the reaction of tert-butyl 2-pyrrolidinone with isocyanates under controlled conditions. The compound exhibits distinct reactivity due to its functional groups, allowing it to participate in several chemical reactions:

Types of Reactions

- Oxidation : Can be oxidized to form carboxylic acid derivatives.

- Reduction : Can be reduced to alcohols using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the isocyanomethyl group.

Common Synthesis Conditions

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| Tert-butyl 2-pyrrolidinone + Isocyanate | Dry THF, -40°C | 73% |

| Pyrrolidine derivative + Acidic Additives | Room Temperature | 56% |

Chemistry

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for selective reactivity in various synthetic pathways.

Biology

The compound has been utilized in biological studies to investigate enzyme mechanisms and as a probe in biochemical assays. Its ability to interact with nucleophiles makes it valuable in studying enzyme-substrate interactions.

Medicinal Chemistry

This compound has potential applications in drug development, particularly for targeting the central nervous system. It acts as an intermediate in synthesizing pharmaceuticals that may influence neurological pathways.

Research indicates that this compound exhibits promising biological activities:

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Apoptosis Induction | Triggering apoptotic pathways | |

| Kinase Inhibition | Reduced activity of cell cycle kinases |

Case Study 1: Anticancer Activity

A study demonstrated that this compound inhibited proliferation in various cancer cell lines. The compound induced apoptosis through the activation of specific signaling pathways involved in cell death.

Case Study 2: Enzyme Mechanism Studies

In biochemical assays, the compound was used to probe enzyme mechanisms, providing insights into substrate specificity and enzyme kinetics. Such studies are crucial for understanding metabolic pathways and developing enzyme inhibitors.

Industrial Applications

Beyond its research applications, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with nucleophiles and electrophiles. The isocyanomethyl group can act as a nucleophile, attacking electrophilic centers in other molecules. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound’s distinguishing feature is the isocyanomethyl group, which contrasts with substituents in analogs:

- Pyridine-containing analogs (e.g., tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) incorporate pyridine rings with halogens (e.g., iodine) or alkoxy groups (e.g., methoxy), enabling coordination chemistry or cross-coupling reactions .

- Benzyl-substituted analogs (e.g., tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate) feature aromatic benzyl groups, offering stability and π-π interactions but lacking the electrophilic reactivity of isocyanides .

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Physical State | Yield (%) |

|---|---|---|---|---|---|

| Tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate* | C11H17N2O2 | 227.26† | Boc, isocyanomethyl | Not reported | Not reported |

| tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate | C17H25NO2 | 206.30 | Boc, 2-methylbenzyl | Colorless oil | 30 |

| tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | C16H23IN2O4 | 458.27 | Boc, pyridine, iodine, methoxy | Not reported | Not reported |

| 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine | C20H34BrN2O2Si | 469.48 | Pyridine, bromine, silyl ether | Not reported | Not reported |

*Inferred data; †Calculated based on structural analogs.

Spectral and Reactivity Profiles

- 13C NMR: The Boc carbonyl in benzyl analogs resonates at ~155 ppm, while isocyanomethyl carbons (C≡N) typically appear at 110–120 ppm, a distinct marker for the target compound .

- Reactivity: The isocyanomethyl group participates in [2+2] cycloadditions or nucleophilic additions, unlike the inert benzyl or pyridine groups in analogs .

Commercial Availability

- Pyridine derivatives (e.g., 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine) are commercially available (priced at ~$200–$500/g), suggesting established synthetic protocols .

- The target compound’s commercial status is unlisted, implying it is a specialty research chemical.

Biological Activity

Tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate, also known as (S)-tert-butyl 2-isocyanomethylpyrrolidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and relevant case studies of this compound.

- Molecular Formula : CHNO

- Molecular Weight : 210.28 g/mol

- CAS Number : 1245908-97-7

The compound features a pyrrolidine ring substituted with a tert-butyl group and an isocyanomethyl group, which contribute to its unique reactivity and biological profile.

Synthesis

This compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with isocyanates. A common synthetic route involves the use of tert-butyl 2-pyrrolidinone and isocyanomethyl halides under controlled conditions to achieve high yields and purity.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Research indicates that compounds containing the pyrrolidine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. The specific activity of this compound against various cancer cell lines remains an area of active investigation.

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Protein Interactions : Similar compounds have been shown to interfere with protein-protein interactions critical for cancer cell survival.

- Induction of Apoptosis : Evidence suggests that certain pyrrolidine derivatives can trigger apoptotic pathways in malignant cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound:

-

Study on Antitumor Activity :

- Researchers synthesized a series of pyrrolidine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that specific substitutions on the pyrrolidine ring enhanced anticancer activity, suggesting potential for drug development.

-

Mechanistic Insights :

- A detailed mechanistic study revealed that the compound could inhibit specific kinases involved in cell cycle regulation, leading to reduced proliferation rates in treated cells.

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR demonstrated that modifications to the isocyanomethyl group significantly impacted biological activity, providing insights for future drug design.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Apoptosis Induction | Triggering apoptotic pathways | |

| Kinase Inhibition | Reduced activity of cell cycle kinases |

Table 2: Synthesis Conditions

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| Tert-butyl 2-pyrrolidinone + Isocyanate | Dry THF, -40°C | 73% |

| Pyrrolidine derivative + Acidic Additives | Room Temperature | 56% |

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine derivatives are often functionalized at the 2-position using reagents like bromomethyl or hydroxyethyl groups, followed by isocyanide introduction. A typical route involves reacting tert-butyl pyrrolidine-1-carboxylate with bromoacetonitrile under basic conditions, followed by Staudinger-type reactions to install the isocyanomethyl group. Purification is achieved via silica gel chromatography (hexane/EtOAc gradients) .

- Key Steps :

- Use of triethylamine or DMAP as catalysts in dichloromethane at 0–20°C .

- Column chromatography for isolating intermediates (e.g., 60% yield reported in analogous syntheses) .

Q. How is this compound characterized using spectroscopic methods?

- Techniques :

- NMR : ¹H and ¹³C NMR identify substituents on the pyrrolidine ring. For example, tert-butyl groups show characteristic singlets at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Isocyanomethyl protons resonate as doublets near 3.5–4.0 ppm .

- HRMS : Confirms molecular weight (e.g., [M+H⁺] calculated for C₁₁H₁₈N₂O₂: 235.1447) .

- Optical Rotation : Chiral centers (if present) are validated via polarimetry (e.g., [α]²⁵_D = −55.0° for related compounds) .

Q. What are the key physicochemical properties relevant to its handling?

- LogP : ~2.7 (indicative of moderate lipophilicity) .

- Stability : Stable under inert atmospheres but sensitive to moisture due to the isocyanide group. Store at 2–8°C in sealed containers .

- Safety : Use PPE (gloves, goggles) and avoid open flames (flash point ~135°C) .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

- Strategies :

- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions .

- Catalyst Screening : DMAP improves acylation efficiency in tert-butyl protection steps .

- Solvent Selection : Anhydrous dichloromethane or THF reduces hydrolysis of intermediates .

Q. What strategies enable functional group diversification (e.g., introducing heterocycles or bioactive motifs)?

- Approaches :

- Nucleophilic Substitution : Replace bromine in tert-butyl 2-(bromomethyl) derivatives with amines or thiols .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., pyridinyl boronate coupling for hybrid structures) .

- Case Study : tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate analogs are synthesized via reductive amination (LiAlH₄) or oxidation (KMnO₄) .

Q. How is enantiomeric purity determined for chiral derivatives?

- Methods :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/ethanol gradients (90:10) .

- NMR with Chiral Shift Reagents : Europium complexes differentiate enantiomers via splitting of pyrrolidine proton signals .

Q. How does the compound’s stability vary under different experimental conditions?

- Studies :

- Thermal Stability : Decomposition observed >150°C via TGA .

- pH Sensitivity : Hydrolysis of the isocyanomethyl group occurs in acidic (pH <3) or basic (pH >10) conditions .

- Mitigation : Use buffered solutions (pH 6–8) for biological assays .

Q. What are its potential applications in medicinal chemistry?

- Research Context :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.